molecular formula C9H12N2O B1487186 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol CAS No. 2090594-23-1

6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1487186
CAS No.: 2090594-23-1
M. Wt: 164.2 g/mol
InChI Key: BBNHDXIJNDNSOL-UHFFFAOYSA-N
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Description

6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse therapeutic potential . Compounds featuring this core structure are frequently investigated as hybrid molecules for developing new anticancer, antimicrobial, and antiviral agents . The but-3-en-1-yl side chain presents a reactive alkene functional group, making this compound a valuable synthetic intermediate. This functionality allows for further chemical modifications through various reactions, such as cross-coupling or addition chemistry, to create a library of analogs for structure-activity relationship (SAR) studies. Researchers can utilize this building block in the synthesis of more complex heterocyclic hybrids, an approach that has yielded FDA-approved drugs like the CDK4/6 inhibitor Abemaciclib for breast cancer treatment . This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis. It is strictly for laboratory use. This compound is not for human or veterinary use.

Properties

IUPAC Name

4-but-3-enyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h3,6H,1,4-5H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNHDXIJNDNSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is substituted with a butenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent. The compound was tested against common pathogens, yielding the following Minimum Inhibitory Concentrations (MIC):

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans32

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Apoptosis Induction

A detailed examination of its effects on HeLa cells revealed:

Concentration (µM) Cell Viability (%) Apoptotic Cells (%)
01005
108015
205040
402070

At higher concentrations, a significant increase in apoptotic cells was observed, indicating that the compound effectively triggers programmed cell death in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses, which is crucial for both antimicrobial and anticancer activities .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Modifications to the pyrimidine ring or substituents at various positions may enhance its biological activity. For instance, compounds with electron-donating groups at specific positions have shown increased potency against COX enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidin-4-ol derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features/Applications References
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl (6), Methyl (2) C₁₁H₉ClN₂O 220.65 1.31 (Predicted) 368.6 (Predicted) Potential kinase inhibition
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl (6), Methyl (2) C₁₁H₉IN₂O 312.11 N/A N/A Radiopharmaceutical precursor
6-Amino-2-methoxypyrimidin-4-ol Amino (6), Methoxy (2) C₅H₇N₃O₂ 141.13 N/A N/A Antiviral intermediate
4-Methyl-6-(methylthio)pyrimidin-2-ol Methyl (4), Methylthio (6) C₆H₈N₂OS 156.20 N/A N/A Antioxidant activity
6-Amino-2-[(2-methylprop-2-en-1-yl)sulfanyl]pyrimidin-4-ol Allylthio (2), Amino (6) C₈H₁₁N₃OS 197.26 N/A N/A Thiol-mediated drug delivery

Key Observations:

  • Aryl vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., chlorophenyl, iodophenyl) exhibit higher molecular weights and predicted densities compared to aliphatic analogs, likely due to increased aromaticity and halogen mass .
  • Functional Group Diversity: Methoxy and methylthio groups enhance hydrophobicity, while amino or hydroxyl groups improve solubility in polar solvents .

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidin-4-ols

Pyrimidin-4-ol derivatives are commonly synthesized through condensation reactions involving β-dicarbonyl compounds or their equivalents with amidines or guanidine derivatives, followed by selective functionalization at various positions on the pyrimidine ring.

  • Key starting materials : β-ketoesters, amidines, or guanidine derivatives.
  • Typical reactions : cyclocondensation to form the pyrimidine core, followed by alkylation or allylation to introduce the but-3-en-1-yl side chain.

Specific Preparation Routes for 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol

While direct literature on the exact compound is limited, analogous synthetic routes for pyrimidine derivatives with alkyl or alkenyl substitutions at the 6-position provide a foundation:

Synthesis via Alkylation of 2-methylpyrimidin-4-ol

  • Step 1 : Synthesis of 2-methylpyrimidin-4-ol core by cyclocondensation of appropriate β-dicarbonyl compounds with guanidine derivatives.
  • Step 2 : Introduction of the but-3-en-1-yl substituent at the 6-position via nucleophilic substitution or cross-coupling reactions such as:
    • Allylation using but-3-en-1-yl halides (e.g., bromide or chloride) under basic conditions.
    • Transition-metal catalyzed coupling (e.g., Suzuki or Heck coupling) if the pyrimidine core is halogenated at the 6-position.

Functional Group Transformations

  • Hydroxylation at the 4-position can be achieved by selective oxidation or direct synthesis from hydroxylated precursors.
  • Methylation at the 2-position is typically introduced during the initial cyclocondensation step using methyl-substituted β-ketoesters.

Representative Synthetic Example from Related Pyrimidine Derivatives

A related synthetic pathway is described in the synthesis of 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidines, which shares structural similarity to substituted pyrimidines:

Step Reaction Description Conditions Yield (%)
1 Cyclocondensation of aminoguanidine with γ-butyrolactone to form triazole intermediate Reflux in pyridine, 10 h 40
2 Condensation with ethyl acetoacetate in acetic acid reflux 30 h reflux 88 (after ammonia treatment)
3 Chlorination with phosphorus oxychloride Reflux, 3 h 94
4 Nucleophilic substitution with amines 50°C, 3 h 87-93
5 Further functionalization (e.g., thiolation, aminomethylation) Various 45-85

This sequence illustrates the multi-step preparation involving cyclization, chlorination, and nucleophilic substitution that can be adapted for preparing this compound by replacing the nucleophiles with appropriate allylating agents.

Alternative Methods and Catalytic Approaches

  • Microwave-assisted synthesis : Microwave irradiation has been shown to accelerate pyrimidine ring formation and functionalization steps, improving yields and reducing reaction times.
  • Transition-metal catalysis : Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) facilitate the introduction of alkenyl side chains such as but-3-en-1-yl groups onto halogenated pyrimidine intermediates.
  • Biginelli condensation : Although typically used for dihydropyrimidinones, modified Biginelli-like condensations can be adapted for pyrimidin-4-ol derivatives with appropriate aldehydes and β-ketoesters.

Characterization and Purification

  • Purification : Recrystallization from ethanol, ethyl acetate, or cyclohexane mixtures is standard.
  • Characterization : Confirmed by IR spectroscopy, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis to verify substitution patterns and purity.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Cyclocondensation + Alkylation Cyclization of β-ketoesters + guanidine, then allylation Pyridine reflux, base-mediated alkylation with but-3-en-1-yl halides Straightforward, moderate yields Requires multi-step purification
Halogenation + Pd-catalyzed Coupling Halogenate pyrimidine, then Pd-catalyzed coupling with alkenyl boronates Phosphorus oxychloride; Pd catalyst, base, solvent High selectivity, good yields Requires expensive catalysts
Microwave-assisted synthesis Microwave heating for ring formation and substitution Microwave reactor, shorter times Faster reactions, cleaner products Requires specialized equipment
Modified Biginelli condensation Multi-component condensation with aldehydes and β-ketoesters Acid catalysis, reflux One-pot synthesis potential Limited to certain substituents

Research Findings and Notes

  • No direct patent or article explicitly details the preparation of this compound, but the synthetic strategies for closely related pyrimidine derivatives provide a reliable framework.
  • The choice of method depends on available starting materials, desired purity, and scale.
  • Functionalization at the 6-position with an allyl group is efficiently achieved via nucleophilic substitution of halogenated intermediates or Pd-catalyzed cross-coupling.
  • Characterization data such as melting points, NMR chemical shifts, and mass spectra are essential to confirm the structure and substitution pattern.

Q & A

Q. What synthetic methodologies are recommended for 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol, and how can purity be optimized?

  • Methodology :
    • Stepwise Synthesis : Start with a pyrimidine core (e.g., 4-hydroxypyrimidine) and introduce substituents via nucleophilic substitution or coupling reactions. For example, the alkenyl group (but-3-en-1-yl) can be introduced using palladium-catalyzed cross-coupling or alkylation under inert conditions (e.g., argon atmosphere) .
    • Purification : Use column chromatography with polar/non-polar solvent gradients (e.g., n-pentane:ethyl acetate = 2:3) to isolate the compound. Monitor purity via TLC (Rf ~0.12 under UV/KMnO4) .
    • Yield Optimization : Control reaction time (e.g., 24-hour reflux) and stoichiometry (3:1 molar ratio of nucleophile to pyrimidine precursor) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :
    • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For instance, the hydroxyl group at C4 shows a downfield shift (~10–12 ppm), while the alkenyl protons (C6) exhibit coupling constants (J = 10–12 Hz) indicative of cis/trans isomerism .
    • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated for C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}: 164.09 g/mol) and fragmentation patterns .
    • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., O–H···N between C4-OH and adjacent pyrimidine nitrogen) .

Q. What are the key reactivity trends of the alkenyl and hydroxyl groups in this compound?

  • Methodology :
    • Alkenyl Group : The but-3-en-1-yl chain undergoes electrophilic addition (e.g., bromination) or oxidation (e.g., epoxidation with H2O2/VO(acac)2\text{H}_2\text{O}_2/\text{VO(acac)}_2) .
    • Hydroxyl Group : Participate in hydrogen bonding (critical for biological interactions) or act as a leaving group under Mitsunobu conditions (e.g., substitution with triphenylphosphine/DIAD) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatizing this compound?

  • Methodology :
    • Kinetic vs. Thermodynamic Control : Use low-temperature conditions (-78°C) with strong bases (e.g., LDA) to favor kinetic products (e.g., C2-methyl group directing electrophiles to C5). At room temperature, bulkier substituents (e.g., alkenyl at C6) may sterically hinder certain positions .
    • Catalytic Effects : Test Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution at specific sites .

Q. What computational tools can predict the bioactivity of derivatives of this compound?

  • Methodology :
    • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like dihydrofolate reductase). The hydroxyl group’s hydrogen-bonding capability and the alkenyl chain’s hydrophobicity can be optimized for binding affinity .
    • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., -NO2_2 at C5) lower LUMO energy, enhancing electrophilicity .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Methodology :
    • Isosteric Replacement : Replace the alkenyl group with cyclopropyl (to reduce oxidation) or fluorinated moieties (to enhance bioavailability). Compare IC50\text{IC}_{50} values in enzymatic assays .
    • Prodrug Strategies : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to improve membrane permeability, then monitor hydrolysis rates in plasma .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Methodology :
    • Dose-Response Curves : Perform in vitro assays (e.g., MIC testing against S. aureus) across multiple concentrations (0.1–100 µM) to identify true efficacy vs. assay artifacts .
    • Meta-Analysis : Compare structural analogs (e.g., 6-(4-methoxyphenyl)pyrimidin-4-ol vs. 6-(trifluoromethyl) derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
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6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol

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